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Compound of Interest

Compound Name: 2,4-Dimethyl-1-heptene

Cat. No.: B099265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of

dimethylheptene (C₉H₁₈). It is designed to be a valuable resource for researchers, scientists,

and professionals in drug development and other fields requiring a deep understanding of

these isomeric compounds. This document details the systematic identification of isomers, their

stereochemical properties, available physicochemical data, and generalized experimental

protocols for their analysis.

Introduction to Isomerism in Dimethylheptene
Isomers are molecules that share the same molecular formula but differ in the arrangement of

their atoms. For dimethylheptene (C₉H₁₈), isomerism arises from variations in the carbon

skeleton (structural isomers) and the spatial orientation of atoms (stereoisomers). A thorough

understanding of these isomers is critical as different isomers can exhibit distinct physical,

chemical, and biological properties.

Structural Isomers: These isomers differ in the connectivity of their atoms. In the case of

dimethylheptene, this includes variations in the position of the double bond and the placement

of the two methyl groups on the seven-carbon heptene chain.

Stereoisomers: These isomers have the same atomic connectivity but differ in the three-

dimensional arrangement of their atoms. Dimethylheptene isomers can exhibit two main types

of stereoisomerism:
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E/Z Isomerism (Geometric Isomerism): This occurs in alkenes where there is restricted

rotation around the carbon-carbon double bond and each carbon of the double bond is

attached to two different groups.

Chirality (Optical Isomerism): This arises when a molecule is non-superimposable on its

mirror image. The most common source of chirality in organic molecules is the presence of a

chiral center, typically a carbon atom bonded to four different groups. Chiral molecules exist

as pairs of enantiomers. Molecules with multiple chiral centers can also exist as

diastereomers, which are stereoisomers that are not mirror images of each other.

Systematic Identification of Dimethylheptene
Isomers
A systematic approach based on IUPAC nomenclature is employed to identify all possible

structural isomers of dimethylheptene. This involves considering all possible placements of the

double bond and the two methyl groups on a heptene backbone.

Heptene Backbone and Double Bond Positions
The heptene backbone can have the double bond in three unique positions, leading to hept-1-

ene, hept-2-ene, and hept-3-ene.

Placement of Two Methyl Groups
For each heptene backbone, the two methyl groups can be placed on the carbon chain in

various combinations, leading to a large number of structural isomers. The following sections

systematically list the identified structural isomers and their potential for stereoisomerism.

Note on Stereoisomer Identification:

E/Z Isomerism: Indicated for isomers with a double bond where each carbon of the double

bond is substituted with two different groups.

Chirality: The presence of chiral centers is noted, indicating the possibility of enantiomers

and/or diastereomers.

Isomer List
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The following is a comprehensive, though not exhaustive, list of possible dimethylheptene

structural isomers, categorized by the position of the double bond.

Dimethyl-1-heptenes:

2,3-Dimethylhept-1-ene (Chiral at C3)

2,4-Dimethylhept-1-ene (Chiral at C4)

2,5-Dimethylhept-1-ene (Chiral at C5)

2,6-Dimethylhept-1-ene

3,3-Dimethylhept-1-ene

3,4-Dimethylhept-1-ene (Chiral at C4)

3,5-Dimethylhept-1-ene (Chiral at C3 and C5)

3,6-Dimethylhept-1-ene (Chiral at C3)

4,4-Dimethylhept-1-ene

4,5-Dimethylhept-1-ene (Chiral at C5)

4,6-Dimethylhept-1-ene (Chiral at C4)

5,5-Dimethylhept-1-ene

5,6-Dimethylhept-1-ene (Chiral at C6)

6,6-Dimethylhept-1-ene

Dimethyl-2-heptenes:

2,3-Dimethylhept-2-ene (E/Z isomers)

2,4-Dimethylhept-2-ene (E/Z isomers; Chiral at C4)
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2,5-Dimethylhept-2-ene (E/Z isomers; Chiral at C5)

2,6-Dimethylhept-2-ene (E/Z isomers)

3,4-Dimethylhept-2-ene (E/Z isomers; Chiral at C3 and C4)

3,5-Dimethylhept-2-ene (E/Z isomers; Chiral at C3 and C5)

3,6-Dimethylhept-2-ene (E/Z isomers; Chiral at C3)

4,4-Dimethylhept-2-ene (E/Z isomers)

4,5-Dimethylhept-2-ene (E/Z isomers; Chiral at C4 and C5)

4,6-Dimethylhept-2-ene (E/Z isomers; Chiral at C4)

5,5-Dimethylhept-2-ene (E/Z isomers)

5,6-Dimethylhept-2-ene (E/Z isomers; Chiral at C6)

6,6-Dimethylhept-2-ene (E/Z isomers)

Dimethyl-3-heptenes:

2,2-Dimethylhept-3-ene (E/Z isomers)

2,3-Dimethylhept-3-ene (E/Z isomers; Chiral at C3)

2,4-Dimethylhept-3-ene (E/Z isomers; Chiral at C4)

2,5-Dimethylhept-3-ene (E/Z isomers; Chiral at C5)

2,6-Dimethylhept-3-ene (E/Z isomers)

3,4-Dimethylhept-3-ene (E/Z isomers)

3,5-Dimethylhept-3-ene (E/Z isomers; Chiral at C5)

3,6-Dimethylhept-3-ene (E/Z isomers)
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4,5-Dimethylhept-3-ene (E/Z isomers; Chiral at C4 and C5)

4,6-Dimethylhept-3-ene (E/Z isomers; Chiral at C4)

5,5-Dimethylhept-3-ene (E/Z isomers)

Data Presentation
The following tables summarize the available quantitative data for some of the identified

dimethylheptene isomers. It is important to note that experimental data for many of these

isomers is not readily available in the public domain.

Table 1: Physical Properties of Selected Dimethylheptene Isomers

Isomer
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL)

Refractive
Index

2,3-Dimethyl-

1-heptene
C₉H₁₈ 126.24 138-140 0.743 1.423

2,4-Dimethyl-

1-heptene
C₉H₁₈ 126.24 134-136 0.735 1.418

2,6-Dimethyl-

1-heptene
C₉H₁₈ 126.24 133-134 0.729 1.415

3,3-Dimethyl-

1-heptene
C₉H₁₈ 126.24 129 0.730 1.415[1]

3,6-Dimethyl-

1-heptene
C₉H₁₈ 126.24 135-137 0.738 1.420

(E)-2,6-

Dimethylhept-

3-ene

C₉H₁₈ 126.24 135-136 0.732 1.419

Note: Data for many isomers is not available. The presented values are from various sources

and may have been determined under different experimental conditions.
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Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of every

dimethylheptene isomer are beyond the scope of this guide due to their limited availability in

the literature. However, this section provides generalized methodologies for the synthesis,

separation, and characterization of branched alkenes, which can be adapted for specific

dimethylheptene isomers.

General Synthesis of Branched Alkenes
The synthesis of specific dimethylheptene isomers can be approached through various

established organic synthesis reactions. The choice of method depends on the desired

substitution pattern of the double bond.

Wittig Reaction: This reaction is a versatile method for creating carbon-carbon double bonds.

It involves the reaction of an aldehyde or ketone with a phosphonium ylide. By carefully

choosing the carbonyl compound and the ylide, specific trisubstituted and tetrasubstituted

alkenes can be synthesized.

Dehydration of Alcohols: The acid-catalyzed dehydration of tertiary alcohols is a common

method for preparing trisubstituted and tetrasubstituted alkenes. The regioselectivity of the

elimination can often be controlled by the reaction conditions.

Cross-Metathesis: Alkene metathesis has emerged as a powerful tool for the synthesis of

substituted alkenes. Cross-metathesis reactions, particularly with the advent of highly active

and selective catalysts, can be employed to construct complex alkenes from simpler starting

materials.

Separation and Purification: Gas Chromatography (GC)
Gas chromatography is the primary technique for separating volatile and thermally stable

compounds like dimethylheptene isomers.

Generalized GC Protocol:

Sample Preparation: Dilute the sample mixture in a volatile organic solvent (e.g., hexane or

pentane) to an appropriate concentration (typically in the low ppm range).
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a

mass spectrometer (MS) is used.

Column: A high-resolution capillary column is essential for separating closely related

isomers. A non-polar stationary phase (e.g., DB-1, HP-5ms) is often suitable for hydrocarbon

analysis.

Injector: A split/splitless injector is commonly used. For trace analysis, splitless injection is

preferred.

Oven Temperature Program: A temperature program is typically employed to ensure good

separation of isomers with a range of boiling points. A representative program might be:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase to 150 °C at a rate of 5 °C/min.

Final hold: Hold at 150 °C for 5 minutes.

Note: The temperature program must be optimized for the specific mixture of isomers.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.

Data Analysis: The retention time of each peak is used for identification by comparison with

authentic standards. The peak area provides quantitative information.

Structural Elucidation: Nuclear Magnetic Resonance
(NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural

elucidation of dimethylheptene isomers.

Generalized NMR Protocol:

Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent

(e.g., CDCl₃) in an NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better spectral resolution.

¹H NMR Spectroscopy:

Chemical Shifts: The chemical shifts of the vinyl protons (typically in the range of 4.5-6.0

ppm) provide information about the substitution pattern of the double bond.

Coupling Constants (J-values): The coupling constants between vinyl and allylic protons

are characteristic of the geometry of the double bond (cis or trans).

Integration: The integral of each signal is proportional to the number of protons it

represents.

¹³C NMR Spectroscopy:

Chemical Shifts: The chemical shifts of the sp² hybridized carbons of the double bond

(typically in the range of 110-150 ppm) confirm the presence and substitution of the

alkene.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be

used to distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of the

carbon skeleton.

2D NMR Techniques: For complex structures, 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity of

the entire molecule.

Identification: Gas Chromatography-Mass Spectrometry
(GC-MS)
GC-MS combines the separation power of GC with the identification capabilities of mass

spectrometry.

Generalized GC-MS Protocol:
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GC Conditions: The GC conditions are similar to those described in section 4.2.

Mass Spectrometer: An electron ionization (EI) source is typically used.

Data Acquisition: The mass spectrometer is set to scan a mass range appropriate for C₉H₁₈

isomers (e.g., m/z 35-200).

Data Analysis:

Total Ion Chromatogram (TIC): The TIC is equivalent to a GC chromatogram and shows

the separation of the components.

Mass Spectrum: The mass spectrum of each eluting peak is obtained. The molecular ion

peak (M⁺) at m/z 126 confirms the molecular formula. The fragmentation pattern is a

unique fingerprint of the isomer and can be compared to spectral libraries (e.g., NIST) for

identification. Characteristic fragmentation patterns for branched alkenes can help in

determining the positions of the methyl groups and the double bond.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and

workflows discussed in this guide.
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Figure 1: Isomer Classification of Dimethylheptene

Dimethylheptene (C₉H₁₈)

Structural Isomers Stereoisomers

Positional Isomers
(Double Bond & Methyl Groups)

Skeletal Isomers
(Carbon Chain Branching)

Geometric Isomers
(E/Z Isomers)

Optical Isomers
(Enantiomers, Diastereomers)

Figure 2: General Experimental Workflow for Isomer Analysis
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Figure 3: Logic for Stereoisomer Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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